molecular formula C16H31FO2 B095029 2-Fluoropalmitic acid CAS No. 16518-94-8

2-Fluoropalmitic acid

Cat. No.: B095029
CAS No.: 16518-94-8
M. Wt: 274.41 g/mol
InChI Key: JGRIJJOLCNCSNX-UHFFFAOYSA-N
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Description

2-Fluoropalmitic acid is a fluorinated analog of palmitic acid, with the molecular formula C16H31FO2. This compound has garnered interest due to its unique biochemical properties, particularly in the study of fatty acid metabolism and enzyme specificity .

Mechanism of Action

Target of Action

The primary target of 2-Fluoropalmitic acid is acyl-CoA synthetase . This enzyme plays a crucial role in lipid metabolism, where it catalyzes the formation of acyl-CoA from fatty acids, ATP, and CoA. By inhibiting acyl-CoA synthetase, this compound disrupts normal lipid metabolism.

Mode of Action

This compound functions as an acyl-CoA synthetase inhibitor . It interacts with its target, acyl-CoA synthetase, and inhibits its activity. This inhibition disrupts the normal process of lipid metabolism, leading to changes in the cellular lipid profile.

Biochemical Pathways

The inhibition of acyl-CoA synthetase by this compound affects the lipid metabolism pathway . Acyl-CoA synthetase is crucial for the conversion of fatty acids into their corresponding acyl-CoA derivatives, a key step in lipid metabolism. Therefore, the inhibition of this enzyme disrupts the normal flow of this pathway, leading to downstream effects such as changes in the cellular lipid profile.

Result of Action

This compound has been shown to have significant effects on glioma stem cells (GSCs). It suppresses the viability and stem-like phenotype of GSCs . Furthermore, it inhibits the proliferation and invasion of glioma cell lines . These effects suggest that this compound could be a potential therapeutic agent against glioblastoma.

Biochemical Analysis

Biochemical Properties

2-Fluoropalmitic acid functions as an acyl-CoA synthetase inhibitor . Biochemists use this compound to probe the specificity and mechanism of these enzymes .

Cellular Effects

This compound acts as a potential anti-glioma agent . It suppresses the viability and stem-like phenotype of glioma stem cells (GSCs) . Furthermore, this compound inhibits the proliferation and invasion of glioma cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an inhibitor of palmityl-CoA biosynthesis . This results in the blockade of protein palmitoylation . The presence of the fluorine atom can influence the biophysical properties of lipid bilayers .

Temporal Effects in Laboratory Settings

It is known that the compound is used in metabolic labeling studies to trace the incorporation of fatty acids into complex lipids and to examine the alteration of lipid dynamics within cellular membranes .

Dosage Effects in Animal Models

As an acyl-CoA synthetase inhibitor, it is expected that the compound would have significant effects on lipid metabolism in these models .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid synthesis . It interacts with enzymes such as fatty acid synthase and elongases .

Transport and Distribution

Given its role in fatty acid metabolism, it is likely that it interacts with various transporters and binding proteins involved in these processes .

Subcellular Localization

The subcellular localization of this compound is another area of active investigation. As a fatty acid analog, it is expected to be found in locations where fatty acids are typically metabolized, such as the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoropalmitic acid can be synthesized through the fluorination of palmitic acid. The introduction of a fluorine atom into the palmitic acid molecule can be achieved using various fluorinating agents under controlled conditions. The reaction typically involves the use of reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents in an organic solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions under optimized conditions to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoropalmitic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include fluorinated fatty acid derivatives, fluorinated alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoropalmitic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fluorine substitution at the second carbon position, which significantly alters its biochemical properties and interactions with enzymes compared to its non-fluorinated analogs. This uniqueness makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-fluorohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRIJJOLCNCSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347659
Record name 2-Fluorohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16518-94-8
Record name 2-Fluorohexadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16518-94-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluorohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 2-Fluoropalmitic acid against glioblastoma?

A1: While the exact mechanism is still under investigation, research suggests that this compound exerts its anti-glioma effects through multiple pathways.

  • Acyl-CoA Synthetase Inhibition: this compound acts as an acyl-CoA synthetase inhibitor. [] Acyl-CoA synthetases are essential for fatty acid metabolism, and their inhibition can disrupt lipid synthesis and signaling pathways crucial for tumor cell growth and survival.
  • Suppression of Stem-like Phenotype: this compound has been shown to suppress the stem-like phenotype of glioblastoma stem cells (GSCs). [] GSCs are thought to contribute to tumor initiation, growth, and recurrence, making them an important target for therapy. The compound reduces the expression of stemness markers like CD133 and SOX-2. []
  • Inhibition of Proliferation and Invasion: Studies demonstrate that this compound inhibits the proliferation and invasion of glioblastoma cell lines. [, ] This effect is attributed to the downregulation of proteins involved in cell cycle progression and the suppression of matrix metalloproteinase-2 (MMP-2) activity, which plays a role in tumor invasion. [, ]
  • Synergistic Effect with Temozolomide: Importantly, this compound enhances the efficacy of temozolomide (TMZ), the current standard chemotherapy drug for glioblastoma. [, ] This synergistic effect is potentially linked to the increased methylation of the MGMT promoter observed with this compound treatment. [] MGMT is a DNA repair enzyme, and its methylation is associated with increased sensitivity to TMZ.

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